molecular formula C23H17N3O2S B2747825 5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furo[3,2-b]pyridine-2-carboxamide CAS No. 942005-47-2

5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2747825
CAS No.: 942005-47-2
M. Wt: 399.47
InChI Key: HOXFMPDDJPIGIM-UHFFFAOYSA-N
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Description

This compound features a fused furo[3,2-b]pyridine core substituted at position 2 with a carboxamide group. The carboxamide nitrogen is linked to a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl moiety, introducing a benzothiazole ring system.

Properties

IUPAC Name

5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c1-13-3-9-17-21(11-13)29-23(26-17)15-5-7-16(8-6-15)25-22(27)20-12-18-19(28-20)10-4-14(2)24-18/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXFMPDDJPIGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(O4)C=CC(=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core, followed by the introduction of the 5-methyl group and the carboxamide functionality. The phenyl ring is then substituted with the 6-methylbenzo[d]thiazol-2-yl group through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furo[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Furopyridine vs. Dihydropyridine: Target Compound: Furo[3,2-b]pyridine core (rigid, aromatic). Analog (AZ331): 1,4-dihydropyridine core (non-aromatic, flexible) with a 4-(2-furyl) substituent. The dihydropyridine core is redox-active but less stable under oxidative conditions compared to the fully aromatic furopyridine .
  • Oxazolo vs. Furopyridine: Compound from : Features a [1,2]oxazolo[5,4-b]pyridine core.

Substituent Analysis

Compound Key Substituents Molecular Weight (approx.) Functional Groups Present
Target Compound 6-methylbenzothiazole, methyl group on furopyridine ~430 g/mol Carboxamide, benzothiazole, methyl
AZ257 () 4-bromophenyl, 2-methoxyphenyl, 1,4-dihydropyridine ~480 g/mol Carboxamide, dihydropyridine, bromo
Dasatinib () 2-chloro-6-methylphenyl, piperazinyl-pyrimidine ~488 g/mol Thiazole, carboxamide, piperazine
Compound in Trifluoroethylamino, 4-fluorophenyl, oxadiazole ~550 g/mol Oxadiazole, trifluoroethyl, carboxamide

Key Observations :

  • The benzothiazole group in the target compound is rare in the analogs but shares functional similarity with thiazole in Dasatinib, both acting as hydrogen-bond acceptors .
  • Trifluoroethyl () and bromo (AZ257) substituents enhance metabolic stability but may reduce solubility compared to methyl groups .

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural analogs provide insights:

  • Dasatinib () : A BCR-ABL kinase inhibitor where the thiazole-carboxamide motif is critical for binding. The target compound’s benzothiazole may mimic this interaction .
  • Oxadiazole-containing analog () : The oxadiazole group (a bioisostere for ester/carbamate) may improve membrane permeability or target engagement compared to the target compound’s benzothiazole .

Challenges :

  • The benzothiazole-phenyl linkage in the target compound may require palladium-catalyzed cross-coupling, which is costlier than the HATU-mediated amidation in .
  • Chlorine substituents () enable further functionalization but introduce steric hindrance .

Physicochemical Properties

Property Target Compound AZ257 (Dihydropyridine) Dasatinib
LogP (Predicted) ~3.8 (High lipophilicity) ~4.2 ~3.1
Hydrogen Bond Acceptors 6 7 9
Rotatable Bonds 4 8 6

Insights :

  • High LogP values in AZ257 and the target compound indicate possible solubility challenges .

Biological Activity

5-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furo[3,2-b]pyridine-2-carboxamide is a synthetic compound with significant biological activity. Its molecular formula is C20H16N2O2SC_{20}H_{16}N_{2}O_{2}S, and it has garnered attention for its potential therapeutic applications in various fields, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial efficacy against various pathogens. The compound has been shown to exhibit potent inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, its minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa and Escherichia coli was reported to be as low as 0.21 µM, indicating strong antibacterial properties .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusNot specified
Candida spp.Not specified

Antifungal Activity

The compound also displays antifungal activity , particularly against species of the genus Candida . In comparative studies, it was noted that certain derivatives of thiazolopyridine compounds showed significant antifungal effects, suggesting that modifications to the chemical structure could enhance efficacy .

Cytotoxicity and Anticancer Potential

In addition to antimicrobial properties, the compound has been evaluated for its cytotoxic effects on various cancer cell lines. The MTT assay results indicated that it possesses promising cytotoxicity against HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells. This suggests potential applications in cancer therapy .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
HaCatNot specified
Balb/c 3T3Not specified
Other cancer cell linesNot specified

The mechanism of action appears to involve interactions with critical bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have shown that the compound forms multiple hydrogen bonds with residues in these enzymes, which are essential for bacterial replication and survival . This binding affinity suggests that the compound could serve as a template for developing new antimicrobial agents.

Computational Studies

In silico assessments have been conducted to evaluate the drug-like properties of this compound. These studies focus on absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for determining the viability of a compound as a therapeutic agent .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of related compounds within the same structural family. For example:

  • A study demonstrated that derivatives of thiazolopyridine exhibited significant antibacterial activity with MIC values comparable to established antibiotics like ciprofloxacin .
  • Another investigation focused on the modification of similar compounds to enhance their anticancer activity against various tumor cell lines, showcasing their potential in drug discovery .

Q & A

Q. Q1. What are the common synthetic routes for constructing the furo[3,2-b]pyridine core in this compound?

Methodological Answer: The furo[3,2-b]pyridine scaffold can be synthesized via cyclization of precursor heterocycles. One approach involves reacting substituted pyridine derivatives (e.g., 2-chloropyridine) with furan-containing intermediates under controlled conditions. For example, cyclization using catalytic bases (e.g., NaH) or transition-metal-mediated coupling can yield the fused ring system. Subsequent functionalization steps, such as introducing the 4-(6-methylbenzothiazol-2-yl)phenyl group via Suzuki-Miyaura coupling, are critical for final assembly .

Q. Q2. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer: Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% by area normalization).
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR for verifying substituent positions and regiochemistry.
  • Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD): For resolving crystallographic data and confirming stereoelectronic properties .

Q. Q3. How can researchers optimize reaction yields during carboxamide group introduction?

Methodological Answer: Optimization strategies include:

  • Protection/Deprotection: Use of PMB (4-methoxybenzyl) groups to protect reactive amines during coupling steps, followed by acidic deprotection (e.g., TFA) .
  • Coupling Reagents: Employ HATU or EDCI with DMAP to activate carboxylic acids for nucleophilic attack by aryl amines.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility and reaction kinetics .

Advanced Research Questions

Q. Q4. How can computational methods accelerate the design of derivatives with improved bioactivity?

Methodological Answer: Advanced workflows integrate:

  • Quantum Chemical Calculations: To predict electronic properties (e.g., HOMO/LUMO energies) and reaction pathways.
  • Molecular Dynamics (MD): For simulating ligand-target interactions (e.g., kinase binding pockets).
  • Machine Learning (ML): Training models on existing SAR data to prioritize derivatives for synthesis. For example, ICReDD’s hybrid computational-experimental approach reduces trial-and-error experimentation by 60–70% .

Q. Q5. How should researchers resolve contradictions in bioactivity data across different assay systems?

Methodological Answer: Contradictions may arise due to assay-specific conditions (e.g., pH, co-solvents). Mitigation strategies include:

  • Orthogonal Assays: Validate results using independent methods (e.g., SPR for binding affinity vs. cellular IC50).
  • Solubility Optimization: Use DMSO gradients or surfactants (e.g., Tween-20) to minimize aggregation artifacts.
  • Metabolic Stability Testing: Assess compound degradation in microsomal models to distinguish true activity from assay noise .

Q. Q6. What strategies are effective for scaling up synthesis while maintaining regioselectivity?

Methodological Answer: Scale-up challenges include side reactions (e.g., over-substitution). Solutions involve:

  • Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclizations).
  • Design of Experiments (DoE): Statistical optimization (e.g., Taguchi methods) to identify critical parameters (temperature, stoichiometry) while minimizing experimental runs .
  • In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Analysis and Mechanistic Questions

Q. Q7. How can researchers elucidate the role of the benzothiazole moiety in target binding?

Methodological Answer:

  • Mutagenesis Studies: Replace benzothiazole with isosteres (e.g., benzoxazole) and compare binding using ITC (Isothermal Titration Calorimetry).
  • Co-crystallization: Obtain X-ray structures of the compound bound to its target (e.g., kinase domain) to identify π-π stacking or hydrogen-bonding interactions .

Q. Q8. What experimental and computational tools are recommended for studying metabolic pathways of this compound?

Methodological Answer:

  • In Vitro Models: Human liver microsomes (HLM) or hepatocytes to identify Phase I/II metabolites via LC-MS/MS.
  • Density Functional Theory (DFT): Predict sites of oxidative metabolism (e.g., CYP450-mediated hydroxylation) .

Contradictions and Optimization

Q. Q9. How to address discrepancies between in silico ADMET predictions and experimental toxicity data?

Methodological Answer:

  • Parameter Refinement: Recalibrate computational models using in-house data on structurally related compounds.
  • Off-Target Profiling: Use kinome-wide screening to identify unpredicted interactions (e.g., hERG channel inhibition) .

Q. Q10. What methodologies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout: Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines.
  • Phosphoproteomics: Quantify downstream signaling changes using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) .

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